4',6-Dichloroflavone

Description

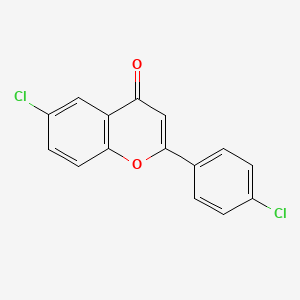

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKLFWYOKPWRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Dichloroflavones

Established Pathways for 4',6-Dichloroflavone Synthesis

The construction of the this compound molecule is typically achieved through well-established multi-step chemical reactions that build the core flavone (B191248) structure from simpler chlorinated aromatic precursors.

A primary and widely adopted method for synthesizing flavones involves the cyclization of a chalcone (B49325) intermediate. Chalcones (1,3-diphenyl-2-propen-1-ones) are precursors in the biosynthesis of flavonoids and serve as versatile starting points for synthetic flavones. researchgate.netnih.gov The general process begins with the formation of a substituted 2'-hydroxychalcone (B22705), which then undergoes cyclization to form the flavone ring system.

For this compound, the corresponding intermediate would be 2'-hydroxy-4,6'-dichlorochalcone. This intermediate is then converted to the final flavone product through an oxidative cyclization reaction. researchgate.net Various reagents have been developed to facilitate this transformation. For instance, a system of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) is commonly used to catalyze the cyclization of 2'-hydroxychalcones to their corresponding flavones. innovareacademics.in The reaction mechanism can involve an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com Alternatively, the 2'-hydroxychalcone may first isomerize into a flavanone (B1672756), which is subsequently oxidized to the flavone. chemijournal.com

| Intermediate | Cyclization Method | Common Reagents | Product |

|---|---|---|---|

| 2'-Hydroxy-4,6'-dichlorochalcone | Oxidative Cyclization | I₂ in DMSO | This compound |

| 2'-Hydroxychalcones (General) | Oxidative Cyclization | Se⁴⁺, In³⁺, Cu⁺, Fe³⁺ salts | Flavones |

The synthesis of the required chalcone intermediate is most often accomplished via the Claisen-Schmidt condensation reaction. nih.govmdpi.com This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted aromatic aldehyde. nih.gov To produce this compound, specific chlorinated precursors are required.

The key starting materials are 5-chloro-2-hydroxyacetophenone and 4-chlorobenzaldehyde (B46862). In the presence of a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, these two precursors react to form the intermediate, 2'-hydroxy-4,6'-dichlorochalcone. nih.gov The use of pre-halogenated starting materials is the preferred strategy for synthesizing halogenated flavones. nih.gov This approach provides direct access to the desired substitution pattern without the need for subsequent, and often less selective, halogenation steps on the flavone molecule itself. nih.gov

| Precursor 1 (Acetophenone) | Precursor 2 (Benzaldehyde) | Reaction Type | Common Catalysts |

|---|---|---|---|

| 5-Chloro-2-hydroxyacetophenone | 4-Chlorobenzaldehyde | Claisen-Schmidt Condensation | NaOH, KOH |

Innovative Synthetic Approaches to Halogenated Flavones

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes.

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. researchgate.net These principles have been successfully applied to the synthesis of flavones. For instance, the Claisen-Schmidt condensation to produce the chalcone precursor can be performed in an eco-friendly manner using solvent-free solid-state trituration with a base like NaOH or KOH. innovareacademics.inresearchgate.net

Furthermore, microwave irradiation has emerged as a powerful tool in flavone synthesis. researchgate.net It can significantly accelerate reaction times for both the initial condensation and the subsequent cyclization steps, often leading to higher yields compared to conventional heating methods. chemijournal.comnepjol.info The application of these green methodologies to the synthesis of this compound offers a more sustainable route, diminishing the environmental impact associated with traditional solvent-based, long-duration reactions. researchgate.neteurjchem.com

Strategies for Chemical Modification and Derivatization

The chemical modification of the flavone structure is crucial for developing new derivatives with potentially enhanced properties.

The introduction of various functional groups onto the flavone skeleton is a key strategy for creating a library of related compounds. scilit.com While direct substitution on the final this compound molecule is possible, a more common and controlled approach is to incorporate the desired substituents into the initial building blocks—the acetophenone and benzaldehyde (B42025) precursors. mdpi.com

By starting with a variety of substituted 2-hydroxyacetophenones and aromatic aldehydes, a wide range of flavone derivatives can be synthesized. For example, using a hydroxyl- or methoxy-substituted 4-chlorobenzaldehyde in the initial condensation reaction would lead to a this compound derivative bearing that additional group on the B-ring. This precursor-based diversification strategy allows for the systematic modification of the flavone scaffold, enabling the exploration of structure-activity relationships.

Synthesis of Heterocyclic Flavone Conjugates

The conjugation of heterocyclic moieties to the flavone scaffold represents a significant area of chemical synthesis, aimed at exploring novel chemical space and generating derivatives with unique properties. The core reaction for this transformation involves the hetero-cyclization of the γ-pyrone ring of the flavone. This is typically achieved by reacting the flavone with binucleophilic reagents, such as hydrazine (B178648) and its derivatives, or hydroxylamine (B1172632), to yield pyrazole (B372694) and isoxazole (B147169) conjugates, respectively.

The established mechanism for the formation of these heterocyclic conjugates from flavones proceeds through a nucleophilic attack at the C-2 position of the pyrone ring. researchgate.netnih.gov This initial attack leads to the opening of the heterocyclic C-ring of the flavone. Subsequently, a second intramolecular nucleophilic attack occurs, involving the other nucleophilic center of the reagent and the carbonyl carbon (C-4) of the opened flavone intermediate. The final step is a dehydration reaction, which results in the formation of the new, stable heterocyclic ring fused to the flavone backbone. researchgate.net

For instance, the reaction of flavones with hydrazine hydrate (B1144303) is a well-documented method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles. nih.govresearchgate.net This reaction typically proceeds by refluxing the flavone with an excess of hydrazine hydrate in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.net Similarly, isoxazole derivatives can be prepared by reacting flavones with hydroxylamine. nih.gov

While specific studies detailing the synthesis of heterocyclic conjugates directly from this compound are not extensively reported, the general synthetic routes established for other flavones can be applied. The expected reactions would involve the conversion of the γ-pyrone ring of this compound into a pyrazole or isoxazole ring, yielding the corresponding heterocyclic derivatives.

The following table summarizes the key reactants, expected products, and general reaction conditions for the synthesis of pyrazole and isoxazole conjugates of this compound, based on analogous reactions with other flavones.

Table 1: Synthesis of Heterocyclic Conjugates of this compound

| Starting Material | Reagent | Heterocyclic Product | General Reaction Conditions |

| This compound | Hydrazine Hydrate | 3-(2-Hydroxy-5-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole | Reflux in ethanol or methanol |

| This compound | Hydroxylamine Hydrochloride | 3-(2-Hydroxy-5-chlorophenyl)-5-(4-chlorophenyl)isoxazole | Reaction in a suitable solvent, often in the presence of a base |

The synthesis of these heterocyclic flavone conjugates provides a versatile platform for the development of new compounds with potentially interesting chemical and biological profiles. The specific dichlorosubstitution pattern of the starting flavone is expected to be retained in the final heterocyclic products, offering a route to novel halogenated pyrazolyl and isoxazolyl compounds.

Structure Activity Relationship Sar Investigations of Dichloroflavones

Impact of Chlorine Substituent Position on Biological Activity

The position of chlorine atoms on the flavone (B191248) scaffold is a critical determinant of biological activity. While direct comparative studies detailing the specific activities of 4',6-dichloroflavone against isomers like 2',6'-, 6,8-, and 6,3'-dichloroflavone are not extensively detailed in publicly available literature, general principles of halogenation in flavonoids provide significant insights. The electronic and steric properties conferred by chlorine atoms can drastically alter a molecule's interaction with biological targets.

The introduction of halogens can modify a compound's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic density of the flavone ring system, affecting hydrogen bonding capabilities and π-π stacking interactions with target proteins.

For instance, studies on other halogenated flavonoids have shown that the placement of a halogen can significantly impact activity. In a series of halogenated flavanones investigated for antioxidant properties, it was found that the nature and position of the halogen on the B-ring correlated with radical scavenging activity, with the effect decreasing in the order of F > Cl > Br > I. mdpi.com This highlights the role of electronegativity and the inductive effects of the halogen substituent. mdpi.com In another study on flavanones, halogenation on the A-ring at the 6-position was achieved with good regioselectivity, indicating that the electronic environment of the A-ring influences its susceptibility to electrophilic attack and, by extension, the properties of the resulting molecule. researchgate.net

The specific biological effect is highly dependent on the target protein. For one target, a chlorine at the 4'-position might be optimal for fitting into a specific binding pocket, while for another target, a 6,8-dichloro substitution pattern might lead to steric hindrance or unfavorable electronic interactions. Without direct experimental data comparing these specific isomers, their relative activities remain speculative.

Illustrative Example of Positional Impact on Biological Activity

The following table is an illustrative example based on general SAR principles for halogenated compounds and does not represent actual experimental data for the listed dichloroflavone isomers.

| Dichloroflavone Isomer | Substitution Pattern | Potential Impact on Activity (Illustrative) |

|---|---|---|

| This compound | One Cl on B-ring, one Cl on A-ring | May offer a balanced lipophilicity, potentially facilitating cell membrane passage and interaction with both polar and non-polar domains of a target. |

| 2',6'-Dichloroflavone | Two Cl on B-ring | Could cause significant steric hindrance, potentially blocking access to a binding site but might also lock the B-ring in a specific conformation that enhances binding to another target. |

| 6,8-Dichloroflavone (B8891) | Two Cl on A-ring | May strongly influence the planarity and electronic nature of the A-ring and its interaction with targets where the A-ring is the primary binding motif. |

| 6,3'-Dichloroflavone | One Cl on A-ring, one Cl on B-ring (meta) | The 3'-positioning may alter the rotational angle of the B-ring relative to the C-ring, influencing the overall shape of the molecule and its fit within a receptor. |

Influence of Substitution Patterns on the Flavone Core

Beyond the position of chlorine atoms, other modifications to the A- and B-rings of the flavone core play a crucial role in determining biological activity. The fundamental flavone structure, including the C2=C3 double bond and the 4-keto group, is essential for many of the observed biological effects. mdpi.com

A-Ring Modifications: Substituents on the A-ring, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, can significantly modulate activity. For example, in studies of flavones' anti-inflammatory properties, hydroxyl groups at the C-5 position were found to enhance activity, while those at C-6, C-7, and C-8 tended to attenuate it. nih.gov The presence of a methoxy group at the C-7 position has been shown to enhance the anti-inflammatory activity of certain flavones. mdpi.com These groups influence the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor, which are key interactions for binding to enzyme active sites.

Comparative studies have shown that the inducing properties of flavonoids on drug-metabolizing enzymes are dependent on their chemical structures, with flavone itself showing different effects compared to derivatives like flavanone (B1672756) or tangeretin. nih.gov This underscores that even subtle changes to the core structure can lead to distinct biological outcomes.

Correlation of Molecular Features with Binding Affinity and Functional Response

The biological activity of a compound is a direct consequence of its ability to bind to a molecular target and elicit a functional response. The strength of this interaction is known as binding affinity. Various molecular features of dichloroflavones correlate with their binding affinity and subsequent biological effects.

Physicochemical properties such as lipophilicity, which is often increased by halogenation, are crucial. Higher lipophilicity can enhance passage through the cell membrane, leading to better access to intracellular targets. researchgate.net This is particularly relevant for compounds targeting mycobacterial energetics, where cell penetration through the waxy cell wall is a major challenge. researchgate.net

Specific functional groups are often essential for high-affinity binding. For instance, in a study of halogenated flavones as antiangiogenic agents, a 7-hydroxyl group on the A-ring, in combination with other structural features, was found to be important for optimal interaction with the VEGFR2 target protein. nih.govnih.gov The ability to form hydrogen bonds and participate in hydrophobic interactions are key determinants of stable ligand-protein complex formation.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules like dichloroflavones. These in silico methods allow researchers to predict how structural modifications will affect biological activity, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on halogenated flavones helped to explain their order of activity in inhibiting VEGFR2 phosphorylation by revealing how well they fit into the enzyme's binding pocket. nih.govnih.gov

These computational approaches, often used in conjunction, provide a powerful platform for rational drug design, helping to refine lead compounds and understand their mechanism of action at a molecular level.

Analytical Methodologies for 4 ,6 Dichloroflavone Research

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and confirm the structural integrity of organic compounds like 4',6-Dichloroflavone. Studies involving the synthesis and characterization of related compounds, such as dichloroflavanones and isoxazoles derived from flavones, typically utilize IR spectroscopy to verify the presence of key functional groups. For instance, characteristic absorption bands associated with the carbonyl (C=O) group, carbon-carbon double bonds (C=C) in aromatic and alkene systems, and carbon-chlorine (C-Cl) bonds are expected to be observed. While specific IR data for this compound itself is not extensively detailed in the provided search results, the general methodology involves recording spectra in the range of 4000-400 cm⁻¹ using techniques like Nujol mulls or KBr pellets to identify these characteristic vibrational modes smujo.idpsu.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within molecules, particularly those with conjugated systems, providing information about the chromophores present in this compound. Flavonoids, in general, exhibit characteristic absorption patterns in the UV-Vis region due to their extended π-electron systems. Studies often record UV-Vis spectra in a suitable solvent or in a Nujol medium to determine absorption maxima (λmax) values. These maxima are indicative of specific electronic transitions and can be used for quantitative analysis. While specific λmax values for this compound are not explicitly detailed, the technique is a standard part of its characterization, offering insights into the electronic structure influenced by the dichlorination smujo.idpsu.edurasayanjournal.co.in.

Mass Spectrometry (MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elucidating the fragmentation patterns of this compound, thereby confirming its molecular formula and providing structural details. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M+) corresponding to the compound's exact mass is a primary identifier. The presence of two chlorine atoms is significant, as MS can reveal characteristic isotopic patterns due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which aids in confirming the presence and number of chlorine atoms in the molecule. Fragmentation patterns, resulting from the cleavage of chemical bonds under ionization, offer further structural information by indicating the arrangement of atoms and functional groups within the molecule. For example, fragmentation might involve the loss of chlorine atoms or parts of the flavone (B191248) skeleton. While specific fragmentation pathways for this compound are not detailed in the provided results, MS is a standard method for its structural confirmation psu.eduontosight.ainih.gov.

Raman Spectroscopy

Raman spectroscopy, a complementary vibrational spectroscopy technique to IR, provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is sensitive to molecular symmetry and can detect vibrations that may be weak or absent in IR spectra. For this compound, Raman spectroscopy can offer additional insights into its molecular structure, including the vibrational modes of aromatic rings, C-Cl bonds, and other functional groups. Although specific Raman spectral data for this compound is not explicitly provided in the search results, it is a valuable tool for comprehensive structural characterization, often used in conjunction with other spectroscopic methods chemsrc.com.

Advanced Structural Elucidation and Interaction Analysis

Dynamic Light Scattering (DLS) for Interaction Studies

Dynamic Light Scattering (DLS) is a technique primarily used to determine the size distribution of particles in a suspension or solution. In the context of this compound research, DLS can be employed to study its behavior in solution, including aggregation phenomena or interactions with other molecules, such as lipid membranes or biomolecules. Studies on halogenated flavonoids have utilized DLS to investigate how these compounds interact with lipid membranes, providing data on particle size and polydispersity index. This helps in understanding how the compound's structure, including its halogen substituents, influences its interaction with biological environments. For example, DLS can quantify changes in particle size upon complexation or aggregation, offering insights into the compound's behavior in biological systems.

Compound List:

this compound

4',6-Dichloroflavan

1-(2'-hydroxy-3',5'-dichlorophenyl)-3-phenyl-1,3-propanedione

p-nitrobenzaldehyde

3-benzoyl-2-(4'-chlorophenyl)-6,8-dichloroflavanone

3-benzoyl-2-butyl-6,8-dichlorochromanone

p-chlorobenzaldehyde

3-benzoyl-2-(4'-nitrophenyl)-6,8-dichloroflavone

hydroxylamine (B1172632) hydrochloride

3-(2'-hydroxy-3',5'-dichlorophenyl)-4-benzoly-5-(4''-chlorophenyl)-isoxazole

3-(2'-hydroxy-3',5'-dichlorophenyl)-4-benzoly-5- butyl-isoxazole

3-(2'-hydroxy-3',5'-dichlorophenyl)-4-benzoly-5-(4''-nitrophenyl)- ∆2-isoxazole

2′-Hydroxy-4-chlorochalcone

2′-Hydroxy-4-methoxychalcone

2′-chloroflavone

3′-chloroflavone

4′-chloroflavone

8-bromo-6-chloroflavone

1,4-Dichlorobenzene

Computational and in Silico Investigations of 4 ,6 Dichloroflavone

Molecular Docking Studies

No specific data found for 4',6-Dichloroflavone.

Prediction of Ligand-Target Binding Affinities

No specific binding affinity data for this compound from molecular docking studies were identified in the search results.

Identification of Key Binding Site Interactions (e.g., amino acid residues)

No specific reports detailing the key amino acid residues involved in the binding of this compound to any protein target were found.

Conformational Analysis of Ligand-Protein Complexes

No studies describing the conformational analysis of this compound when bound to a protein target were available in the search results.

Molecular Dynamics Simulations

No specific molecular dynamics simulation studies for this compound were found.

Elucidation of Dynamic Behavior in Ligand-Receptor Systems

Information on the dynamic behavior of this compound within a ligand-receptor system is not available in the current body of literature searched.

Analysis of Thermodynamic and Dynamic Properties

No data on the thermodynamic and dynamic properties of this compound from molecular dynamics simulations were identified.

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, these computational methods elucidate the influence of the chlorine substituents on the flavone (B191248) backbone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its molecular and electronic characteristics. Such studies typically involve geometry optimization to determine the most stable three-dimensional structure, followed by the calculation of various electronic properties.

A DFT analysis of this compound would likely begin with the B3LYP functional and a basis set such as 6-311++G(d,p), a common combination for organic molecules that yields reliable results for geometry and electronic structure nih.gov. The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For flavones in general, a significant structural feature is the dihedral angle between the B-ring and the chromone (A and C rings) moiety, which influences the degree of electronic conjugation across the molecule nih.gov. The presence of the chlorine atom at the 6-position on the A-ring and the 4'-position on the B-ring is expected to have a notable impact on the electron distribution and geometry compared to the parent flavone molecule.

Furthermore, DFT calculations can determine frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For flavonoids, these orbitals are typically delocalized over the aromatic rings, and their energies and distributions are sensitive to the nature and position of substituents nih.govacs.org. The electron-withdrawing nature of the chlorine atoms in this compound would be expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile.

A hypothetical DFT study on this compound might yield the following types of data:

| Calculated Property | Expected Finding/Value | Significance |

|---|---|---|

| Optimized Geometry | Near-planar structure with a specific dihedral angle between the B-ring and the chromone moiety. | Determines the molecule's shape and potential for intermolecular interactions. |

| HOMO Energy | A specific negative value (in eV). | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | A specific negative value (in eV). | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | A positive value (in eV). | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | A specific value (in Debye). | Provides insight into the overall polarity of the molecule. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule wikipedia.orgnih.gov. It provides a localized picture of the electron density, which is complementary to the delocalized molecular orbitals obtained from standard quantum chemical calculations wikipedia.orgnih.gov. NBO analysis for this compound would offer a detailed understanding of the electronic effects of the chlorine substituents.

The analysis involves the transformation of the canonical molecular orbitals into a set of localized natural bond orbitals, which correspond to the intuitive concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2) researchgate.net. These interactions represent the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

A hypothetical NBO analysis of this compound might include the following data:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Cl at C6) | π(C5-C10) | Value | Lone pair to antibonding π-orbital |

| LP (Cl at C4') | π(C3'-C4') | Value | Lone pair to antibonding π-orbital |

| LP (O at C1) | π(C2-C3) | Value | Lone pair to antibonding π-orbital |

| π(C2-C3) | π(C1'-C2') | Value | π-bond to antibonding π-orbital |

In Silico Pharmacokinetic Prediction Methodologies (ADME)

In silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates are crucial in the early stages of drug discovery to reduce the likelihood of late-stage failures nih.govnih.gov. For this compound, these computational models can provide valuable insights into its potential pharmacokinetic profile.

Computational Models for Absorption and Distribution

Computational models for predicting oral absorption often rely on physicochemical properties such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA). These parameters are used in various rule-based filters, such as Lipinski's rule of five, to assess the "drug-likeness" of a compound. For this compound, these properties can be readily calculated from its chemical structure. The presence of two chlorine atoms would increase its lipophilicity, which can influence its absorption and distribution.

Quantitative Structure-Activity Relationship (QSAR) models are also widely used to predict absorption. These models establish a mathematical relationship between the chemical structure and the biological activity (in this case, absorption). For distribution, computational models can predict parameters such as plasma protein binding and the ability to cross the blood-brain barrier. These predictions are often based on descriptors that capture the size, shape, and electronic properties of the molecule.

A hypothetical ADME prediction for this compound might include:

| ADME Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Oral Bioavailability | Good | Indicates the fraction of the drug that reaches systemic circulation. |

| Lipinski's Rule of Five | No violations | Suggests good oral absorption and permeability. |

| Human Intestinal Absorption | High | Predicts efficient absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Yes/No | Indicates the potential for central nervous system activity. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to exert its effect. |

Prediction of Metabolic Pathways and Excretion

In silico tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic transformations could include hydroxylation of the aromatic rings or cleavage of the flavone backbone. The presence of chlorine atoms can influence the metabolic profile, potentially leading to the formation of chlorinated metabolites.

Computational models can also predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms. This is important for assessing the potential for drug-drug interactions. The prediction of excretion pathways, such as renal or biliary clearance, is more complex and often relies on a combination of physicochemical properties and metabolic predictions.

Preclinical Research Paradigms and Experimental Models for Flavones/dichloroflavones

In Vitro Experimental Models for Biological Activity Assessment

In vitro models are foundational in the early stages of drug discovery and development, allowing for the rapid screening of compounds and the elucidation of their mechanisms of action without the complexities of a whole organism. These models range from isolated enzyme systems to complex cell-based assays.

Cell-Based Assays for Functional Studies

Cell-based assays are crucial for evaluating the functional effects of compounds like 4',6-Dichloroflavone on cellular processes. These assays utilize various cell lines, often derived from human or animal tissues, to mimic specific biological conditions or disease states. Common methodologies include assessing cell viability and proliferation, identifying mechanisms of cell death such as apoptosis, and evaluating the compound's impact on cellular functions.

For instance, cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to determine the concentration of a compound that inhibits cell growth or viability by 50% (IC50) rsc.orgiiarjournals.org. Flow cytometry is another powerful tool, enabling the analysis of cell cycle progression, apoptosis induction, and other cellular events at a single-cell level iiarjournals.org. Related dichloroflavanone derivatives have demonstrated cytotoxic effects against various cancer cell lines, with reported IC50 values in the low micromolar range, suggesting potential applications in cancer research rsc.orgiiarjournals.org.

Table 1: Illustrative Cytotoxicity Data for Related Dichloroflavanone Derivatives

| Compound Name | Cell Line | Assay Type | Reported IC50 Value | Reference |

| 3',6-Dichloroflavanone | MDA-MB-231 | MTT | 2.9 μM | rsc.org |

| AG11 (Dichloroflavanone) | RT4 | MTT | 4.6 μM | iiarjournals.org |

| 3',6-Dichloroflavanone | PC3 | Flow Cytometry (Apoptosis) | 66.19% induction at specific concentration | rsc.org |

Enzyme Inhibition Assays

Enzyme inhibition assays are vital for understanding how compounds interact with specific biological targets, such as enzymes or receptors, that play critical roles in disease pathways. These assays typically involve incubating a purified enzyme or enzyme preparation with the test compound and a substrate, then measuring the rate of substrate conversion or product formation. The degree of inhibition is quantified, often by determining the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Flavonoids and their derivatives are known to interact with various enzymes and receptors. For example, 3,6-Dichloroflavone has been studied for its activity as an antagonist of A3 adenosine (B11128) receptors nih.gov. General enzyme inhibition assays can involve various enzyme classes, including cytochrome P450 (CYP) enzymes, which are critical for drug metabolism solvobiotech.com, or other enzymes involved in inflammatory or signaling cascades. Assays can be performed using recombinant enzymes, cell lysates, or microsomes, employing diverse detection methods such as spectrophotometry, fluorescence, or luminescence solvobiotech.comresearchgate.netamsbio.com.

Cellular Signaling Pathway Analysis

Investigating cellular signaling pathways provides insight into the molecular mechanisms by which compounds exert their biological effects. These pathways are complex networks of molecular interactions that regulate cellular functions such as proliferation, survival, inflammation, and differentiation.

Studies on flavonoids and related compounds have implicated them in modulating various signaling pathways. For instance, some flavonoids have been shown to inhibit inflammatory signaling cascades, such as those involving NF-κB, IRAK4, and IκBα/NF-κB pathways biomolther.orgumw.edu.pl. Other research has focused on pathways critical for cell cycle progression, including the MAPK, ERK, and PI3K-Akt pathways biorxiv.orgnih.gov. Analysis of these pathways often involves techniques like Western blotting to measure the phosphorylation status of key signaling proteins, or flow cytometry to quantify the levels of specific signaling molecules within cells biorxiv.org. Understanding which pathways this compound affects can reveal its therapeutic potential and mechanism of action.

In Vivo Animal Models for Efficacy Research

In vivo animal models are indispensable for evaluating the efficacy and physiological effects of potential therapeutic agents in a complex biological system. These models aim to recapitulate human diseases or physiological states to assess how a compound performs under more realistic conditions.

Disease-Specific Animal Models (e.g., Carrageenan-induced rat paw edema model for anti-inflammatory activity)

The carrageenan-induced rat paw edema model is a widely recognized and reproducible preclinical model for evaluating the anti-inflammatory properties of various compounds scielo.brptfarm.plnih.govnih.govslideshare.net. This model mimics acute inflammation, characterized by swelling, redness, and pain, similar to inflammatory responses observed in humans.

The experimental procedure typically involves inducing localized inflammation in the hind paw of a rodent, most commonly a rat, by injecting a phlogogenic agent, such as lambda-carrageenan, into the subplantar tissue scielo.brnih.govnih.govslideshare.net. Carrageenan triggers a cascade of inflammatory events, including the release of pro-inflammatory mediators such as histamine, serotonin, prostaglandins, and cytokines (e.g., TNF-α, IL-1β) scielo.brnih.gov. The resulting edema, or swelling, is quantified by measuring the change in paw volume using a plethysmometer at various time points post-induction scielo.brnih.govnih.govslideshare.net. Compounds are administered before or after carrageenan injection to assess their ability to prevent or reduce the inflammatory response. Efficacy is typically reported as the percentage of inhibition of paw edema compared to a control group treated with a vehicle scielo.brptfarm.plnih.govnih.govslideshare.net.

Table 2: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (Data from Reference Drugs)

| Treatment Group | Paw Volume Increase (e.g., % of baseline) at 3h | Percentage Inhibition of Edema | Reference |

| Control (Carrageenan) | ~55% | 0% | nih.gov |

| Indomethacin (5 mg/kg) | Reduced | ~54% | nih.govnih.gov |

| Naproxen (15 mg/kg) | Reduced | ~73% | nih.gov |

| Ellagic Acid (30 mg/kg) | Reduced | ~60% | nih.gov |

| Diclofenac sodium (std) | Reduced | ~47% | ptfarm.pl |

Note: Data in the table are illustrative examples from studies using reference drugs in the carrageenan-induced paw edema model to demonstrate the type of measurements and outcomes. Specific results for this compound would be determined through similar experimental protocols.

Selection of Relevant Animal Species for Study

The selection of appropriate animal species is critical for the success of preclinical in vivo studies. The choice is guided by the need for physiological, anatomical, and genetic similarities to humans, as well as practical considerations such as availability, cost, and ethical guidelines.

Rodents , particularly mice and rats , are the most frequently utilized species in biomedical research nih.govijrpc.comwww.gov.ukmdpi.com. Their relatively short life cycles, ease of breeding and handling, well-characterized physiology, and genetic tractability make them ideal models for a wide range of studies, including those investigating inflammatory diseases and the efficacy of novel compounds nih.govijrpc.commdpi.com. For studies related to inflammation and general pharmacological activity, rats are commonly employed, as exemplified by the carrageenan-induced paw edema model scielo.brptfarm.plnih.govnih.govslideshare.net.

While rodents are prevalent, other species may be selected based on specific research objectives. For instance, rabbits are sometimes used in toxicological studies nih.gov, and non-human primates are employed when a higher degree of biological similarity to humans is essential, particularly for complex systems like the immune system or central nervous system, or for evaluating biotechnology-derived drugs nih.govmdpi.comeara.eu. However, for initial efficacy screening and mechanistic studies of compounds like this compound, rodents typically serve as the primary animal models.

Compound Names Index:

this compound

3',6-Dichloroflavanone

3',7-Dichloroflavanone

AG11 (a dichloroflavanone derivative)

3,6-Dichloroflavone

Farrerol

Naringenin

Apigenin

Chrysin

Kaempferol

Quercetin

Ellagic Acid (EA)

Indomethacin

Naproxen

Diclofenac sodium

Pharmacodynamic Characterization in Preclinical Settings

Pharmacodynamic (PD) characterization in preclinical settings aims to elucidate what a compound does to the body, specifically its mechanism of action, target engagement, and biological effects. For compounds like this compound, which belongs to the flavonoid class, preclinical PD studies explore its potential interactions with cellular targets and biological pathways. Flavonoids, as a broad group, are known for a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, which stem from their structural characteristics that enable enzyme inhibition and free radical scavenging acs.org.

Preclinical research paradigms for pharmacodynamic characterization typically involve in vitro assays and in vivo animal models designed to assess a compound's efficacy in treating a target disease or condition ppd.com. Key aspects include:

Target Engagement: Studies focus on confirming that the compound interacts with its intended biological target, which is crucial for achieving the desired therapeutic effect drugdiscoverytrends.compelagobio.com. Techniques such as CETSA (Cellular Thermal Shift Assay) can be employed in preclinical validation to enhance confidence in target engagement under physiological conditions pelagobio.com.

Dose-Response Relationship: Understanding how varying concentrations of the compound elicit biological effects is fundamental. This involves assessing the relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics) in both plasma and target tissues catapult.org.uk.

Mechanistic Studies: Elucidating the specific molecular pathways or cellular processes modulated by the compound provides insight into its mode of action.

While specific pharmacodynamic data for this compound may be limited in publicly available literature, the general principles of flavonoid research suggest potential areas of investigation, such as enzyme inhibition, modulation of signaling pathways, or antioxidant effects.

Methodological Considerations in Preclinical Safety Assessment

Ensuring the safety of a compound before it progresses to human clinical trials is paramount. Preclinical safety assessment involves a rigorous methodological framework, often governed by regulatory guidelines.

Principles of GLP-Compliant Study Design

Good Laboratory Practice (GLP) principles are foundational for preclinical safety assessment, ensuring the quality, reliability, and integrity of data submitted to regulatory authorities ppd.comresearchgate.netwikipedia.orgoecd.org. GLP regulations, such as those outlined by the OECD and adopted by various national agencies, provide a quality management system for non-clinical laboratory studies researchgate.netoecd.orgeuropa.eu. Key elements of GLP-compliant study design include:

Study Conduct and Oversight: Studies must be planned with written protocols and executed under the supervision of qualified personnel, including a Study Director ppd.comoecd.orgfda.gov.

Facilities and Equipment: Test facilities must be adequately equipped and maintained to support the planned studies, with proper calibration and maintenance records oecd.org.

Personnel: All personnel involved must be qualified by education, training, and experience for the tasks they perform oecd.org.

Standard Operating Procedures (SOPs): Detailed SOPs must be in place for all routine laboratory operations to ensure consistency and reproducibility oecd.org.

Quality Assurance: An independent Quality Assurance (QA) unit is essential to monitor studies and ensure compliance with GLP regulations ppd.comoecd.orgfda.gov.

Documentation and Reporting: All aspects of the study, from planning to archiving, must be meticulously documented, with comprehensive study reports generated oecd.orgoecd.org.

Adherence to GLP principles is critical for regulatory acceptance and for building confidence in the safety data generated for compounds like this compound.

Pharmacokinetic Characterization in Animal Models

Pharmacokinetic (PK) studies describe what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME) wikipedia.orgbioivt.comgsconlinepress.com. Preclinical PK characterization in animal models is essential for understanding how a compound behaves in a living system and for predicting its behavior in humans.

ADME Processes:

Absorption: How the compound enters the bloodstream.

Distribution: How the compound spreads throughout the body's tissues and fluids.

Metabolism: How the body chemically transforms the compound, often to facilitate excretion.

Excretion: How the compound and its metabolites are eliminated from the body.

Animal Models: Studies typically employ multiple species to account for interspecies variability. Common models include rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates) fda.govresearchgate.netnih.gov. The choice of species is often guided by their physiological relevance to humans and their ability to metabolize the compound similarly fda.govuni-konstanz.de.

Methodology: PK studies often involve administering radiolabeled compounds to accurately track their disposition and identify metabolites bioivt.comuni-konstanz.de. Data from these studies are used to estimate parameters like clearance, volume of distribution, and half-life, which are critical for determining appropriate dosing strategies and predicting human PK profiles fda.govnih.govnuvisan.com.

Understanding the PK profile of this compound in relevant animal models is crucial for guiding subsequent toxicological and pharmacological assessments.

Exploratory Toxicological Assessments (e.g., General Toxicology studies in animal models)

General toxicology studies are designed to identify potential adverse effects of a compound and establish its safety profile before human exposure criver.comvivotecnia.com. These studies are typically conducted in various animal species and involve different exposure durations.

Study Types: Common assessments include:

Acute Toxicity: Evaluates effects after a single or short-term exposure.

Subchronic Toxicity: Assesses effects following repeated exposure over a period, typically 28 or 90 days pacificbiolabs.com.

Chronic Toxicity: Evaluates effects from long-term, repeated exposure, often for 6 months or longer pacificbiolabs.com.

Animal Models: Rodents (rats, mice) are commonly used for initial assessments, while non-rodents (dogs, non-human primates) may be used for more comprehensive evaluations due to physiological similarities to humans researchgate.netvivotecnia.com.

Endpoints: Studies monitor a wide range of parameters, including changes in behavior, body weight, food consumption, clinical signs, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of tissues ppd.comvivotecnia.com. These assessments help identify target organs of toxicity and establish dose-response relationships vivotecnia.comnebiolab.com. The goal is often to determine a No-Observed-Adverse-Effect Level (NOAEL) wikipedia.orgnebiolab.comfda.gov.

Exploratory toxicological assessments provide foundational data on the potential hazards associated with a compound like this compound.

Immunotoxicological Evaluation Methodologies

Immunotoxicology focuses on assessing the potential adverse effects of a substance on the immune system altasciences.comeuropa.eu. Preclinical immunotoxicological evaluations are critical for identifying compounds that might cause immunosuppression, immunostimulation, hypersensitivity, or autoimmunity altasciences.comeuropa.eutandfonline.com.

Key Methodologies:

Functional Assays: These evaluate the immune system's ability to respond. Common assays include:

T-cell Dependent Antibody Response (TDAR): Measures the antibody-producing capacity of B cells, which relies on T-cell help. Assays like the plaque-forming cell (PFC) assay or antibody ELISA are used tandfonline.comnortheastern.eduresearchgate.net.

Cytokine Analysis: Measures the production of signaling molecules by immune cells, indicating activation or suppression altasciences.comnortheastern.edu.

Cell Proliferation Assays: Assesses the ability of lymphocytes to multiply in response to stimuli altasciences.comnortheastern.edu.

Host Resistance Assays: Evaluate the organism's ability to fight off infections or tumors northeastern.edu.

Immunophenotyping: Identifies and quantifies different types of immune cells (e.g., T cells, B cells, NK cells) using techniques like flow cytometry altasciences.comeuropa.eu.

Complement Activation Assays: Measure the activation of the complement system, a part of innate immunity altasciences.com.

Regulatory Framework: Guidelines such as ICH S8 provide a framework for immunotoxicity testing, often recommending a "cause-for-concern" approach. This involves evaluating findings from standard toxicology studies, the compound's pharmacological properties, structural similarities to known immunomodulators, and its disposition europa.eufrontiersin.org.

Integrated Approaches: Immunotoxicity assessment is increasingly integrated into standard toxicology studies, incorporating specific immunotoxicity parameters nih.gov.

A comprehensive immunotoxicological evaluation is essential to understand the potential impact of compounds like this compound on immune function.

Future Research Directions and Unaddressed Avenues

Development of Next-Generation Dichloroflavone Analogues

The existing research on dichloroflavones, including derivatives like 7-hydroxy-3',4'-dichloroflavone and 5-methoxy-3',4'-dichloroflavone, has demonstrated their enhanced potency in inhibiting cyclooxygenase (COX)-catalyzed prostaglandin (B15479496) E2 (PGE2) production compared to their natural counterparts biomolther.org. Similarly, studies on other halogenated flavonoids have shown that the introduction of halogen atoms, such as chlorine, can significantly alter physicochemical properties, influencing biological activity researchgate.netresearchgate.net.

Future research should focus on systematically synthesizing and evaluating a broader spectrum of 4',6-dichloroflavone analogues. This would involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to identify specific structural modifications that optimize desired activities, such as enhanced enzyme inhibition, improved cellular uptake, or altered target specificity. This could include varying the position and type of halogen substituents, introducing different functional groups on the flavone (B191248) core, or exploring fused ring systems.

Exploration of Novel Substitution Patterns: While some dichloroflavone derivatives have been studied, many potential substitution patterns on the flavone backbone remain unexplored. Investigating analogues with chlorine atoms at different positions, or in combination with other halogens or functional groups, could lead to compounds with superior pharmacological profiles.

Development of Dichloroflavanone Analogues: Building on research into dichloroflavanones like AG11, which exhibits anti-mitotic activity by inhibiting tubulin polymerization iiarjournals.orgresearchgate.net, future work could explore novel dichloroflavanone derivatives. These might offer different mechanisms of action or improved efficacy against specific cancer types.

In-depth Mechanistic Elucidation at the Molecular Level

While some biological activities of this compound and related compounds have been identified, the precise molecular mechanisms underlying these effects often require deeper investigation. For instance, while certain flavonoids are known to interact with kinases, tubulin, and telomerases iiarjournals.org, the specific interactions of this compound with cellular targets are not fully characterized.

Key areas for mechanistic research include:

Enzyme Inhibition Pathways: For compounds showing inhibitory activity (e.g., against COX enzymes biomolther.org), detailed studies are needed to elucidate the binding modes, kinetics, and allosteric effects at the molecular level. Understanding how the dichlorination pattern influences these interactions is crucial.

Cellular Signaling Pathways: Investigating how this compound modulates key cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, or other relevant biological processes is essential. This could involve transcriptomics, proteomics, and metabolomics approaches.

Interaction with Biomolecular Targets: Beyond known targets for flavonoids, research should aim to identify and characterize the specific biomolecular targets of this compound. This includes understanding its binding affinity, specificity, and the downstream consequences of such interactions. For example, studies on other halogenated flavonoids have explored their interaction with lipid membranes researchgate.net.

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is vital for accelerating drug discovery and understanding complex biological systems nih.gov. For this compound, this integration can provide deeper insights into its properties and potential applications.

Future research should leverage advanced methodologies by:

Molecular Docking and Dynamics Simulations: Employing molecular docking and molecular dynamics simulations to predict binding affinities and conformational changes of this compound and its analogues with potential biological targets. This can guide the design of more potent and selective compounds acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate structural features of dichloroflavone derivatives with their observed biological activities. This can aid in the rational design of new analogues with improved properties.

High-Throughput Screening (HTS) and Virtual Screening: Utilizing HTS for experimental screening of compound libraries and virtual screening to identify novel activities or potential drug candidates based on the dichloroflavone scaffold.

Integrated Omics and Computational Analysis: Combining high-throughput experimental data (e.g., genomics, transcriptomics) with computational analysis to unravel complex molecular mechanisms and identify key pathways affected by this compound.

Identification of Novel Biological Targets for Dichloroflavones

While existing research has hinted at various biological activities for flavonoids and their halogenated derivatives, the identification of novel, specific biological targets for this compound remains an important area for exploration.

Future research should focus on:

Target-Based Screening: Employing target-based screening approaches to identify specific enzymes, receptors, or other biomolecules that are potently and selectively modulated by this compound. This could include screening against panels of kinases, proteases, or ion channels.

Phenotypic Screening with Target Deconvolution: Utilizing phenotypic screening to identify novel cellular effects of this compound, followed by target deconvolution strategies (e.g., chemical proteomics, genetic screens) to identify the underlying molecular targets responsible for these observed phenotypes.

Exploration of Diverse Therapeutic Areas: Beyond known anti-inflammatory or anti-cancer activities, exploring the potential of this compound in other therapeutic areas, such as neuroprotection, antiviral activity, or metabolic disorders, could reveal novel biological targets and applications. For example, some flavonoids have been investigated for their effects on adenosine (B11128) receptors nih.gov.

Q & A

Basic Research Questions

Q. What are the proposed mechanisms of action for 4',6-Dichloroflavone’s antiviral activity, and how can they be experimentally validated?

- Methodological Answer: Studies suggest that this compound inhibits viral entry or uncoating by targeting host-cell processes, such as endocytosis or endosome acidification . To validate these mechanisms, researchers can employ:

- Viral binding assays (e.g., ELISA-based methods) to test inhibition of viral attachment.

- Electron microscopy to observe viral uncoating in treated vs. untreated cells.

- pH-sensitive fluorescent dyes to monitor endosomal acidification in real time.

Q. Why does this compound exhibit strong in vitro activity against hepatitis A virus (HAV) but fail in human trials for rhinovirus?

- Methodological Answer: The discrepancy between in vitro and in vivo efficacy may stem from:

- Bioavailability issues : Poor absorption or rapid metabolism in humans .

- Model limitations : In vitro studies (e.g., Frp/3 cell lines) may not replicate human mucosal immunity or pharmacokinetics .

- Experimental design : Human trials (e.g., Phillpotts et al., 1983; Al-Nakib et al., 1987) administered the compound orally or intranasally, which may not achieve sufficient local concentrations .

Q. How can researchers optimize synthesis protocols for this compound to ensure purity and reproducibility?

- Methodological Answer:

- Chromatographic purification : Use HPLC with UV detection (e.g., 280 nm) to isolate the compound from synthetic byproducts.

- Spectroscopic validation : Confirm structure via FT-IR and FT-Raman spectroscopy, comparing experimental peaks to DFT/B3LYP-calculated vibrational modes (as demonstrated for structural analogs like 6,8-dichloroflavone) .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are used to characterize this compound’s molecular structure?

- Methodological Answer:

- FT-IR and FT-Raman spectroscopy : Compare experimental spectra (4000–400 cm⁻¹) to theoretical models generated via DFT/B3LYP with a 6-31++G(d,p) basis set .

- DFT calculations : Optimize molecular geometry and predict vibrational wavenumbers using software like Gaussian03, applying scale factors to align with experimental data .

Q. How can researchers address contradictions in reported inhibitory effects of this compound across HAV replication studies?

- Methodological Answer: Discrepancies (e.g., Widell et al., 1986 vs. Superti et al., 1989) may arise from:

- Cell line variability : Test the compound in multiple HAV-permissive cell lines (e.g., Frp/3, PLC/PRF/5).

- Viral strain differences : Use standardized HAV strains (e.g., HM175) to ensure consistency.

- Assay protocols : Quantify viral replication via RT-qPCR (targeting HAV RNA) or immunofluorescence (detecting viral proteins) .

Q. What experimental strategies can improve the translational potential of this compound despite its in vivo limitations?

- Methodological Answer:

- Pharmacokinetic optimization : Conduct ADME studies in animal models to identify optimal delivery routes (e.g., intravenous or nanoparticle-encapsulated formulations).

- Combination therapy : Pair with endocytosis inhibitors (e.g., chlorpromazine) or acidification blockers (e.g., chloroquine) to enhance antiviral synergy .

- High-throughput screening : Test halogenated flavonoid derivatives for improved potency and stability .

Data Analysis and Reporting

Q. How should researchers handle conflicting data on this compound’s efficacy in antiviral assays?

- Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., EC₅₀ values, viral load reductions) to identify trends or outliers.

- Error analysis : Quantify uncertainties from instrumentation (e.g., HPLC variability) or biological replicates .

- Transparent reporting : Use tables to compare results across studies (e.g., EC₅₀ ranges, cell types, viral strains) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer:

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare means across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .

Cross-Disciplinary Applications

Q. Can this compound’s structural analogs be repurposed for non-antiviral research (e.g., cancer or inflammation)?

- Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify the flavone backbone (e.g., substituting Cl groups at positions 4' and 6) to target kinases or cytokines.

- In silico docking : Simulate interactions with non-viral targets (e.g., COX-2, NF-κB) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.